molecular formula C20H30N4O B6063740 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol

2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol

货号 B6063740
分子量: 342.5 g/mol
InChI 键: LNXPBUMGMNBGGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is an essential component of the B-cell signaling pathway. The inhibition of BTK has been shown to be an effective treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用机制

BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition by 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol leads to the suppression of downstream signaling events. This ultimately results in the inhibition of B-cell proliferation, survival, and migration. This compound has been shown to induce apoptosis in B-cell malignancies, and it also has immunomodulatory effects, which may enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. This compound has been shown to inhibit BTK phosphorylation and downstream signaling events, leading to the suppression of B-cell proliferation, survival, and migration. This compound has also been shown to induce apoptosis in B-cell malignancies and to enhance the anti-tumor immune response.

实验室实验的优点和局限性

One of the main advantages of 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol is its potency and specificity for BTK inhibition. This compound has been shown to be highly effective at inhibiting BTK in vitro and in vivo, and it has a favorable pharmacokinetic profile. However, one limitation of this compound is that it may not be effective in all patients, and there may be resistance mechanisms that limit its efficacy. Additionally, the long-term safety and tolerability of this compound are still being evaluated in clinical trials.

未来方向

There are several future directions for research on 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another area of interest is the evaluation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the identification of biomarkers that can predict response to this compound and the development of resistance mechanisms to this compound are important areas of future research.

合成方法

The synthesis of 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol involves several steps, including the synthesis of the key intermediate 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]acetic acid, which is then converted to the final product through a series of chemical reactions. The synthesis of this compound has been described in several scientific publications, and the process has been optimized to produce high yields of pure product.

科学研究应用

2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied in preclinical models of B-cell malignancies, and the results of these studies have been promising. In vitro studies have shown that this compound is a potent inhibitor of BTK, with IC50 values in the low nanomolar range. In vivo studies in animal models of CLL and MCL have demonstrated that this compound is effective at reducing tumor growth and improving survival.

属性

IUPAC Name

2-[4-[(1-ethylimidazol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O/c1-3-23-10-9-21-20(23)16-22-11-12-24(19(15-22)8-13-25)14-18-7-5-4-6-17(18)2/h4-7,9-10,19,25H,3,8,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXPBUMGMNBGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCN(C(C2)CCO)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。